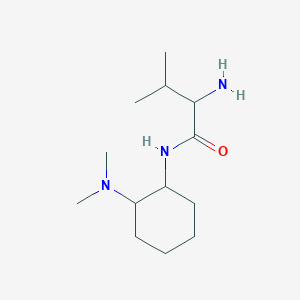
Lenalidomide-CO-C4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-CO-C4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The compound this compound retains these properties and is being explored for its potential in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C4-OH involves several key steps. One common method starts with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in methyl acetate . This intermediate is then cyclized with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure . The final step involves the reduction of the nitro group using an iron and ammonium chloride reducing system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: Lenalidomide-CO-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amino group, are common in its synthesis.
Substitution: Substitution reactions, particularly involving halogenation, are also significant in its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reducing nitro groups.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are explored for their enhanced biological activities .
科学的研究の応用
Lenalidomide-CO-C4-OH has a wide range of applications in scientific research:
作用機序
Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival.
類似化合物との比較
Lenalidomide-CO-C4-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
6-Fluoro Lenalidomide: A modified version with selective degradation of specific proteins.
Uniqueness: this compound stands out due to its specific modifications that enhance its biological activity and reduce potential side effects compared to its analogs .
特性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide |
InChI |
InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25) |
InChIキー |
ANYSVUDBFBKYEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)


![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)




